Molecular Weight & Physicochemical Distinction vs. N‑Methyl‑7‑carboxamide Analog
The target compound has a molecular weight of 191.19 g/mol, while the closest commercial analog, 4‑Amino‑N,6‑dimethyl‑6H‑pyrrolo[3,4‑d]pyrimidine‑7‑carboxamide (CAS 1708255-02-0), has a molecular weight of 205.22 g/mol, a difference of +14.03 g/mol corresponding to the N‑methyl group [1]. The transformed primary amide in the target compound provides two hydrogen‑bond donor atoms and a higher topological polar surface area (estimated >85.8 Ų) compared to the N‑methyl secondary amide, influencing aqueous solubility and target‑binding geometry [1].
| Evidence Dimension | Molecular weight and hydrogen‑bond donor count |
|---|---|
| Target Compound Data | MW 191.19 g/mol; NH₂ donor at C‑7 carboxamide (primary amide) |
| Comparator Or Baseline | 4‑Amino‑N,6‑dimethyl‑6H‑pyrrolo[3,4‑d]pyrimidine‑7‑carboxamide: MW 205.22 g/mol; NHCH₃ donor (secondary amide) – PubChem CID 97624983 |
| Quantified Difference | ΔMW = –14.03 g/mol (lighter scaffold); ΔHBD = +1 (primary vs. secondary amide) |
| Conditions | Computed physicochemical properties (PubChem 2.1, 2021.05.07 release) |
Why This Matters
A lower molecular weight and an additional hydrogen‑bond donor can enhance passive permeability and solubility, making the target compound a more suitable starting point for fragment‑based drug design.
- [1] PubChem, Compound Summary: 4-Amino-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide (CID 97624983), MW 205.22; TPSA 85.8 Ų. View Source
